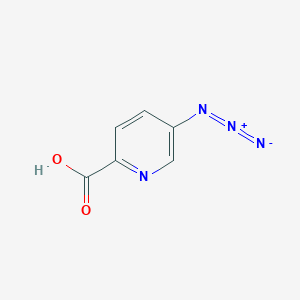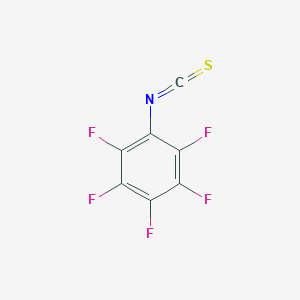![molecular formula C26H26Cl3N3O2 B025246 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one CAS No. 102192-59-6](/img/structure/B25246.png)
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as Dimebon, is a small molecule drug that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Dimebon was first synthesized in the late 1980s in Russia and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one is not fully understood, but it is believed to involve multiple targets in the brain. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to modulate several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to have a variety of effects on the brain, including improving cognitive function and reducing inflammation and oxidative stress. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to increase the activity of several enzymes involved in energy metabolism, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one in lab experiments is that it has been extensively studied and its effects are well-documented. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one is also relatively easy to synthesize and is commercially available. However, one limitation of using 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one. One area of interest is the development of more potent and selective analogs of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one that may have improved efficacy and fewer side effects. Another area of interest is the use of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one in combination with other drugs for the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one and to identify additional targets for drug development.
Méthodes De Synthèse
The synthesis of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one involves several steps, including the reaction of 2,4-dichlorobenzaldehyde with 2,6-dimethylpiperidine to form the corresponding imine. This imine is then reacted with 7-chloro-1,3,4,10-tetrahydroacridin-9-one to form 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one. The synthesis of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been the subject of numerous scientific studies due to its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Studies have shown that 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has neuroprotective effects and can improve cognitive function in animal models of these diseases. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Propriétés
Numéro CAS |
102192-59-6 |
|---|---|
Nom du produit |
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one |
Formule moléculaire |
C26H26Cl3N3O2 |
Poids moléculaire |
518.9 g/mol |
Nom IUPAC |
7-chloro-3-(2,4-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C26H26Cl3N3O2/c1-14-4-3-5-15(2)31(14)30-22-10-16(19-8-6-18(28)13-21(19)29)11-24-25(22)26(33)20-12-17(27)7-9-23(20)32(24)34/h6-9,12-16,34H,3-5,10-11H2,1-2H3 |
Clé InChI |
RTWDMXQOZFHAKB-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)C |
SMILES canonique |
CC1CCCC(N1N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)C |
Synonymes |
7-Chloro-3-[2,4-dichlorophenyl]-1-[[2,6-dimethyl-1-piperidinyl]imino]- 1,3,4,10-tetrahydro-10-hydroxy-9(2H)-acridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



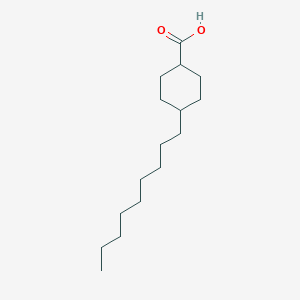
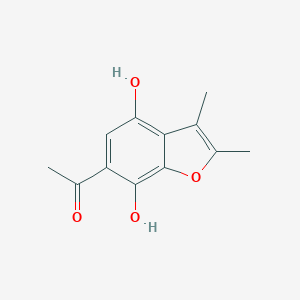
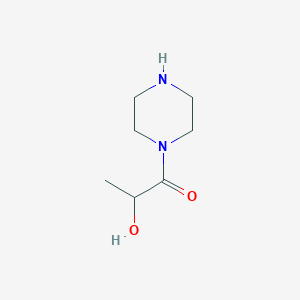
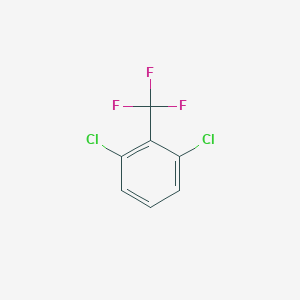
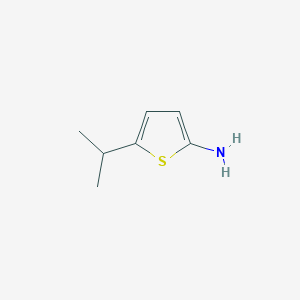
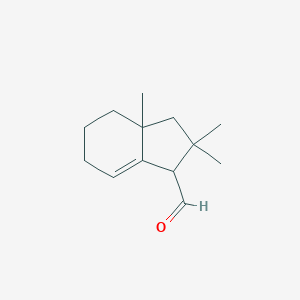
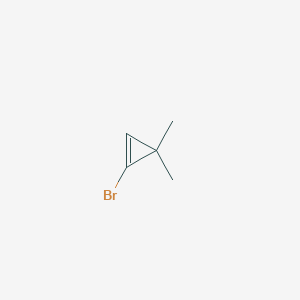

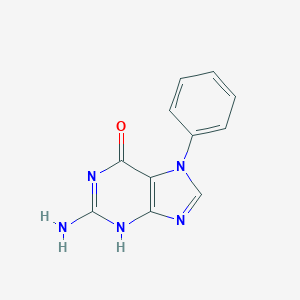
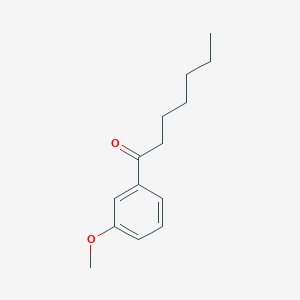
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
